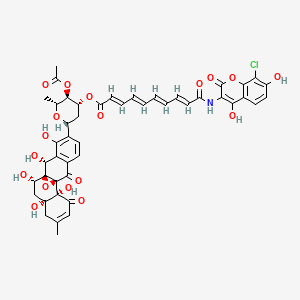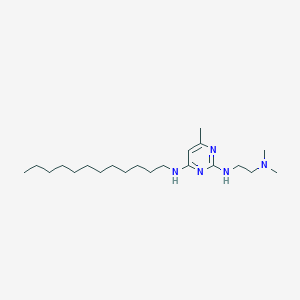
Pyrimidyn-7
Overview
Description
Pyrimidyn-7 is a novel, potent dual-action dynamin inhibitor with the chemical name N2-[2-(Dimethylamino)ethyl]-N4-dodecyl-6-methyl-2,4-pyrimidinediamine. It has a molecular weight of 363.59 g/mol and is known for its ability to competitively inhibit both GTP and phospholipid binding. This compound is unique in that it targets two distinct domains of dynamin, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidyn-7 involves several steps. One common method starts with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are then treated with malononitrile in the presence of sodium methoxide in methanol. This intermediate is then reacted with guanidine to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is usually supplied in a solution of dimethyl sulfoxide (DMSO) at a concentration of 50 mM .
Chemical Reactions Analysis
Types of Reactions
Pyrimidyn-7 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogens or alkylating agents in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyrimidyn-7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving dynamin inhibition, which is crucial for understanding cellular processes like endocytosis.
Medicine: Investigated for its potential therapeutic applications in diseases where dynamin plays a role, such as neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
Pyrimidyn-7 exerts its effects by competitively inhibiting the binding of GTP and phospholipids to the GTPase and PH domains of dynamin, respectively. This inhibition disrupts the normal function of dynamin, leading to the reversible inhibition of clathrin-mediated endocytosis and synaptic vesicle endocytosis in nerve terminals .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits biological activities such as antiproliferative and antimicrobial effects.
Uniqueness
Pyrimidyn-7 is unique due to its dual-action mechanism, targeting two distinct domains of dynamin. This makes it a versatile tool in research, offering insights into cellular processes that other compounds may not provide .
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZZHPNUCLRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


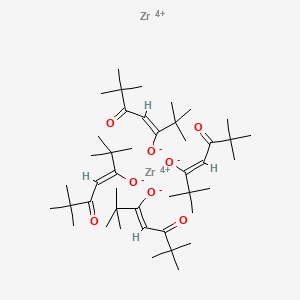
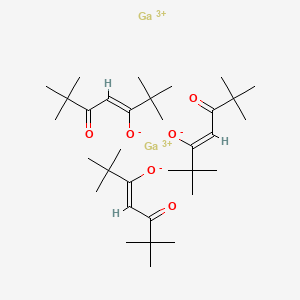
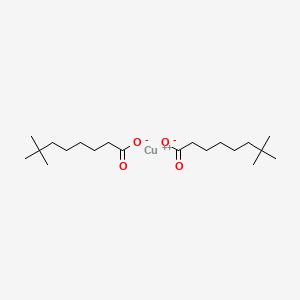
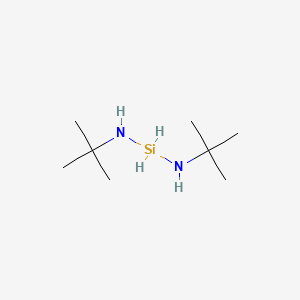
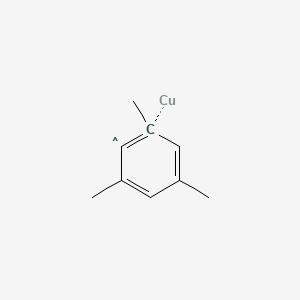
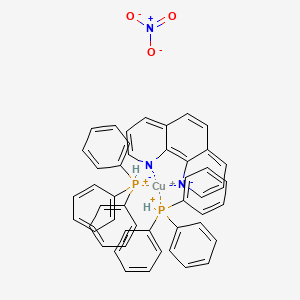
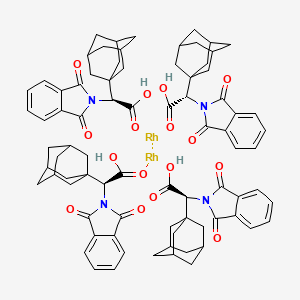
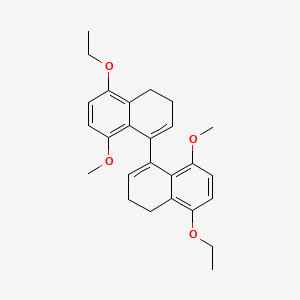
![19-acetyl-5,21-dihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(23),2,4,6,8,10,14,17,19,21-decaene-12,13-dione](/img/structure/B8117877.png)
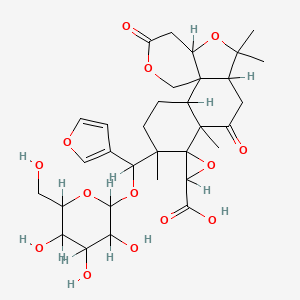
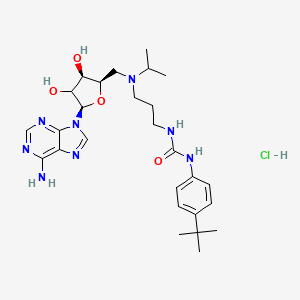
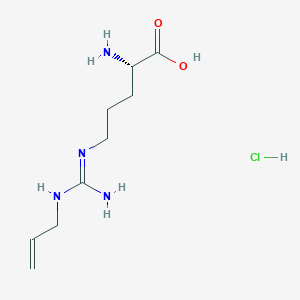
![potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8117895.png)
